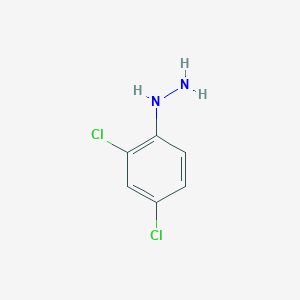

(2,4-Dichlorophenyl)hydrazine

Cat. No. B084532

Key on ui cas rn:

13123-92-7

M. Wt: 177.03 g/mol

InChI Key: ZTPAUBJZUBGGEY-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04451479

Procedure details

A mixture of 7.8 g. of 2,4-dichlorophenylhydrazine (prepared from 2,4-dichlorohydrazine hydrochloride by treatment with 1 N sodium hydroxide), 9.9 g. of crotononitrile and 3 drops of choline (45% in methanol) is heated on a steam bath for 18 hours. The solution is mixed with 200 ml. of water then 20 ml. of concentrated hydrochloric acid is added and the mixture is refluxed for 1/2 hour, cooled and made basic with 10% sodium hydroxide to give a gummy solid. The solid is placed on a chromatography column containing 300 g. of a 200 mesh synthetic magnesium silicate adsorbent. The column is eluted with 1% acetone-hexane, 5% acetone-hexane and 10% acetone-hexane to remove most of the less polar material. The elution procedure is monitored by thin layer chromatography using the upper phase of a mixture of 2 parts benzene, one part acetone and 2 parts water; then the column is eluted with acetone to remove the crude product as a dark oil which partly crystallizes on standing. This material is chromatographed again using another 200 g. of the magnesium silicate adsorbent and eluting a colored impurity with 5% acetone-hexane. The column is then eluted with 50% acetone-hexane to collect a tan oil which solidifies on standing. The solid is recrystallized 3 times from ether-hexane to give 0.5 g. of the product of the Example as tan crystals, m.p. 109°-111° C.

Identifiers

|

REACTION_CXSMILES

|

[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[NH:9][NH2:10].[C:11](#[N:15])/[CH:12]=[CH:13]/[CH3:14].Cl.[OH-].[Na+].[Si]([O-])([O-])([O-])[O-].[Mg+2].[Mg+2]>OCC[N+](C)(C)C.O>[NH2:15][C:11]1[CH2:12][CH:13]([CH3:14])[N:9]([C:3]2[CH:4]=[CH:5][C:6]([Cl:8])=[CH:7][C:2]=2[Cl:1])[N:10]=1 |f:3.4,5.6.7|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=C(C=CC(=C1)Cl)NN

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(\C=C\C)#N

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

OCC[N+](C)(C)C

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Si]([O-])([O-])([O-])[O-].[Mg+2].[Mg+2]

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

A mixture of 7.8 g

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The solution is mixed with 200 ml

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the mixture is refluxed for 1/2 hour

|

|

Duration

|

0.5 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give a gummy solid

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing 300 g

|

WASH

|

Type

|

WASH

|

|

Details

|

The column is eluted with 1% acetone-hexane, 5% acetone-hexane and 10% acetone-hexane

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove most of the less polar material

|

WASH

|

Type

|

WASH

|

|

Details

|

The elution procedure

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the upper phase of a mixture of 2 parts benzene, one part acetone and 2 parts water

|

WASH

|

Type

|

WASH

|

|

Details

|

then the column is eluted with acetone

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove the crude product as a dark oil which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

partly crystallizes

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

This material is chromatographed again

|

WASH

|

Type

|

WASH

|

|

Details

|

of the magnesium silicate adsorbent and eluting a colored impurity with 5% acetone-hexane

|

WASH

|

Type

|

WASH

|

|

Details

|

The column is then eluted with 50% acetone-hexane

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to collect a tan oil which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solid is recrystallized 3 times from ether-hexane

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give 0.5 g

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

NC1=NN(C(C1)C)C1=C(C=C(C=C1)Cl)Cl

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |